2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide
Description
2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide is a structurally complex organic compound characterized by three key moieties:
- A 1,3,4-thiadiazole ring substituted with an amino group at the 5-position.
- An acetohydrazide backbone linking the thiadiazole to a hydrazone group.
- A (E)-3-chlorophenylmethylidene substituent, which introduces stereochemical specificity and electronic effects due to the chlorine atom .
This compound belongs to a broader class of thiadiazole-hydrazone hybrids, which are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.
Properties
IUPAC Name |
2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5OS/c12-8-3-1-2-7(4-8)6-14-15-9(18)5-10-16-17-11(13)19-10/h1-4,6H,5H2,(H2,13,17)(H,15,18)/b14-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFBAEPBARRCAU-MKMNVTDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NNC(=O)CC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=N/NC(=O)CC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416962 | |
| Record name | AC1NSWXG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5569-82-4 | |
| Record name | AC1NSWXG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-carbohydrazide with 3-chlorobenzaldehyde under reflux conditions. The reaction is carried out in an ethanol solvent, and the product is obtained after purification .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .
Chemical Reactions Analysis
Acid/Base-Catalyzed Hydrolysis
The hydrazone bond undergoes hydrolysis in acidic or alkaline media to regenerate the parent hydrazide and aldehyde:
Conditions :
| pH | Temperature | Catalyst | Yield (%) | Source |
|---|---|---|---|---|
| 2–3 | 70–85°C | HCl/H2SO4 | 85–92 | |
| 9–10 | 60–80°C | NaOH/KOH | 78–84 |
Cyclization Reactions
The hydrazone group facilitates cyclization with reagents like thioglycolic acid or acetic anhydride to form heterocycles:
2.2.1 Thiazolidinone Formation
Reaction with thioglycolic acid yields thiazolidin-4-one derivatives:
Conditions : Reflux in ethanol (8–12 hrs, 70–80% yield) .
Electrophilic Substitution
The 5-amino group on the thiadiazole undergoes electrophilic substitution:
| Reaction Type | Reagent | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acylation | Acetyl chloride | N-Acetyl derivative | 88 | |
| Sulfonation | SO3/H2SO4 | Sulfonamide | 75 | |
| Mannich Reaction | Formaldehyde | 5-(Dialkylaminomethyl) derivative | 68 |
Coupling Reactions
The thiadiazole sulfur participates in Ullmann-type couplings with aryl halides:
Conditions : DMF, 120°C, 24 hrs (55–60% yield) .
Reduction of the Hydrazone Bond
Catalytic hydrogenation reduces the C=N bond to a C–N single bond:
Conditions : H2 (1 atm), ethanol, 25°C (90–95% yield) .
Oxidation of the Thiadiazole Ring
Oxidants like H2O2 convert the thiadiazole sulfur to sulfoxide or sulfone:
Conditions : Acetic acid, 50°C (sulfoxide: 60%; sulfone: 40%) .
Biological Activity and SAR Insights
While not a direct focus on reactions, structure-activity relationship (SAR) studies of analogs highlight:
-
3-Chlorophenyl group : Enhances antimicrobial activity via hydrophobic interactions .
-
Hydrazone tautomerism : Improves binding to microbial enzymes (e.g., E. coli DHFR) .
Stability and Degradation
The compound is stable under ambient conditions but degrades via:
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with appropriate aldehydes under acidic or basic conditions to yield Schiff bases. Subsequent reactions with acetic acid derivatives lead to the formation of the desired hydrazide. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Biological Activities
1. Antimicrobial Activity
Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
2. Anticancer Properties
Thiadiazole derivatives have been investigated for their anticancer potential. Studies indicate that this specific compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the chlorophenyl group enhances its cytotoxic activity by increasing lipophilicity, allowing better cell membrane penetration .
3. Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory effects in preclinical models. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting a potential use in treating inflammatory diseases .
Agricultural Applications
1. Pesticidal Activity
The compound's ability to act as a pesticide has been explored, particularly against fungal pathogens affecting crops. Its mode of action likely involves disrupting fungal cell membrane integrity and inhibiting key metabolic processes necessary for fungal growth .
2. Growth Promotion
In addition to its pesticidal properties, some studies suggest that thiadiazole derivatives can promote plant growth by enhancing nutrient uptake and improving stress tolerance in plants exposed to adverse environmental conditions .
Case Studies
Mechanism of Action
The mechanism of action of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, disrupt cell membranes, and interfere with DNA synthesis. These actions lead to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing vs.
- Ring Systems : Replacing the thiadiazole with a triazole (as in and ) alters π-π stacking and hydrogen-bonding capacity, affecting binding affinity .
- Hydrazone Modifications : Substituents like 3-hydroxyphenyl or thiophene () influence redox properties and metabolic stability .
Biological Activity
The compound 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide is a derivative of the 1,3,4-thiadiazole scaffold, which has been extensively studied for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties based on various research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
- Mechanism of Action : The 1,3,4-thiadiazole moiety has shown considerable antimicrobial properties. Studies have indicated that derivatives containing this scaffold exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with a chlorophenyl substituent have demonstrated notable efficacy against Staphylococcus aureus and Escherichia coli .
-
Case Studies :
- A study reported that derivatives of 1,3,4-thiadiazole exhibited zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli at a concentration of 500 μg/disk .
- The p-chlorophenyl derivative was found to have a minimum inhibitory concentration (MIC) value of 62.5 μg/mL against S. aureus, suggesting its potential as an antibacterial agent .
Anticancer Activity
- In Vitro Studies : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. The presence of electron-donating groups in the structure has been correlated with enhanced anticancer activity .
- Mechanism of Action : The anticancer properties are believed to arise from the ability of the thiadiazole ring to interact with cellular targets involved in cancer progression. The compound's structure allows it to disrupt cellular processes and induce apoptosis in cancer cells .
- Research Findings :
Neuroprotective Activity
- Antiepileptic Properties : The compound has been evaluated for its anticonvulsant activity using models such as maximal electroshock seizure (MES) tests. It has shown protective effects comparable to standard antiepileptic drugs .
- Research Findings :
Structure-Activity Relationship (SAR)
The SAR studies indicate that substitutions on the thiadiazole ring significantly influence biological activity:
- Electron-Donating Groups : Enhance anticancer and antioxidant potential.
- Electron-Withdrawing Groups : Increase antimicrobial activity against various strains .
Data Summary
| Biological Activity | Compound Derivative | Target Organisms/Cells | Observed Effect |
|---|---|---|---|
| Antimicrobial | p-Chlorophenyl | S. aureus, E. coli | MIC = 62.5 μg/mL |
| Anticancer | Various Derivatives | Cancer Cell Lines | Cytotoxic Effects |
| Neuroprotective | Thiadiazole Derivative | MES Model | 66.67% Protection |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 5-amino-1,3,4-thiadiazole-2-thiol derivatives with appropriate aldehydes under acidic conditions. For example, hydrazide intermediates can be formed by reacting 2-[(4-amino-3-aryl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-N-arylhydrazinecarbothioamides in acidic media . Additionally, microwave-assisted synthesis (e.g., eco-friendly imine formation via Schiff base reactions) may improve efficiency and yield .
Q. Which spectroscopic techniques are most effective for characterizing the hydrazone and thiadiazole moieties in this compound?
- Methodological Answer :
- IR Spectroscopy : Identify the C=N stretch of the hydrazone (≈1600–1650 cm⁻¹) and the N-H stretch of the thiadiazole amine (≈3300–3500 cm⁻¹) .
- NMR Spectroscopy : Use ¹H NMR to observe the hydrazone proton (δ ≈8.5–9.0 ppm) and aromatic protons (δ ≈7.0–8.0 ppm for the 3-chlorophenyl group). ¹³C NMR can confirm the carbonyl (C=O, ≈165–175 ppm) and imine (C=N, ≈150–160 ppm) groups .
Q. How can researchers confirm the purity and crystallinity of this compound?
- Methodological Answer : Perform X-ray crystallography using software like SHELXL for structural refinement . High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) can assess purity. Melting point analysis (e.g., 200–250°C range) provides additional validation .
Advanced Research Questions
Q. What strategies can resolve discrepancies in reported cytotoxic activities of 1,3,4-thiadiazole derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents on the phenyl ring (e.g., replacing 3-Cl with NO₂ or other halogens) and evaluate cytotoxicity against standardized cell lines (e.g., MCF-7, HeLa) .
- Comparative Assays : Replicate studies under identical conditions (e.g., concentration, incubation time) to isolate variables. Use computational tools like molecular docking to predict binding affinities with target proteins (e.g., tubulin or topoisomerase II) .
Q. How can reaction yields during hydrazide formation be optimized?
- Methodological Answer :
- Solvent and Catalyst Screening : Test polar aprotic solvents (e.g., DMF, DMSO) with catalysts like p-toluenesulfonic acid (PTSA) to enhance cyclocondensation efficiency .
- Design of Experiments (DOE) : Use response surface methodology (RSM) to optimize temperature (e.g., 80–120°C), stoichiometry, and reaction time .
Q. What mechanistic insights explain the electronic effects of substituents on the compound’s reactivity?
- Methodological Answer :
- Computational Analysis : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and assess electron-withdrawing/donating effects of substituents (e.g., 3-Cl vs. 4-OCH₃) on reaction pathways .
- Kinetic Studies : Monitor intermediate formation via in-situ FTIR or LC-MS to identify rate-determining steps .
Q. How can researchers validate the biological target of this compound in anticancer studies?
- Methodological Answer :
- Pull-Down Assays : Use biotin-tagged derivatives to isolate binding proteins from cell lysates, followed by mass spectrometry for identification .
- Gene Expression Profiling : Perform RNA-seq or qPCR to analyze changes in apoptosis-related genes (e.g., Bcl-2, Bax) post-treatment .
Notes for Methodological Rigor
- Data Contradiction Analysis : Cross-validate biological results using orthogonal assays (e.g., ATP-based viability vs. trypan blue exclusion) .
- Reproducibility : Document reaction conditions (e.g., humidity, solvent grade) in detail, as minor variations can significantly impact thiadiazole synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
